An In-Depth Technical Guide to the Structural and Physicochemical Properties of 2-Phenyl-2-(piperazin-1-yl)acetic Acid for Drug Discovery and Development
An In-Depth Technical Guide to the Structural and Physicochemical Properties of 2-Phenyl-2-(piperazin-1-yl)acetic Acid for Drug Discovery and Development
Executive Summary
This technical guide provides a comprehensive analysis of the structural, physicochemical, and potential pharmacological properties of 2-Phenyl-2-(piperazin-1-yl)acetic acid. While direct experimental data for this specific molecule is limited in public literature, this document, by leveraging data from structurally related analogs, offers expert insights into its chemical identity, expected analytical behavior, and potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing a foundational understanding of this compound's core attributes. We will delve into its key structural features, predicted physicochemical parameters, a representative analytical methodology, and the rich pharmacological context of the phenylpiperazine scaffold.
Molecular Identity and Core Structure
2-Phenyl-2-(piperazin-1-yl)acetic acid is a chiral, non-planar molecule featuring three key functional components: a phenyl ring, a piperazine heterocycle, and a carboxylic acid moiety. This combination of a lipophilic aromatic group with a basic, hydrophilic piperazine ring and an acidic carboxyl group results in a zwitterionic character at physiological pH, which is a critical consideration for its pharmacokinetic and pharmacodynamic profiles.
Chemical Structure and Nomenclature
| Identifier | Value | Source |
| IUPAC Name | 2-phenyl-2-(piperazin-1-yl)acetic acid | [1][2] |
| CAS Number | 328269-46-1 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [2] |
| Molecular Weight | 220.27 g/mol | [2] |
| SMILES | O=C(O)C(N1CCNCC1)c1ccccc1 | [2] |
| InChI | InChI=1S/C12H16N2O2/c15-12(16)11(10-4-2-1-3-5-10)14-8-6-13-7-9-14/h1-5,11,13H,6-9H2,(H,15,16) | [2] |
Synthesis Overview
The synthesis of 2-Phenyl-2-(piperazin-1-yl)acetic acid can be conceptually approached through several established synthetic routes for α-amino acids and N-substituted piperazines. A plausible and common strategy involves the nucleophilic substitution of an α-halo phenylacetic acid derivative with piperazine.
Caption: Conceptual workflow for the synthesis of the target compound.
This reaction is typically carried out in a suitable solvent with an excess of piperazine acting as both the nucleophile and a base to neutralize the hydrobromic acid byproduct. The use of a protected piperazine derivative could also be employed to avoid di-substitution.
Physicochemical Properties and Analytical Characterization
Predicted Physicochemical Data
| Property | Predicted Value/Range | Rationale & Implications for Drug Development |
| pKa | pKa₁: ~4.0 (Carboxylic Acid)pKa₂: ~8.5-9.5 (Piperazine N-H) | The molecule is zwitterionic over a wide physiological pH range. The acidic pKa is typical for a carboxylic acid, while the basic pKa is in line with piperazine derivatives.[3][4] This dual nature will strongly influence solubility and membrane permeability. |
| logP (XlogP) | -1.4 | The negative logP value indicates a high degree of hydrophilicity.[5] This suggests that passive diffusion across lipid membranes might be limited, and the compound will likely have good aqueous solubility, particularly at pH values where it is ionized. |
| Aqueous Solubility | High | Given the presence of multiple ionizable groups (two nitrogen atoms and a carboxylic acid), high aqueous solubility is expected, especially in acidic or neutral media. |
| Hydrogen Bond Donors | 2 (Carboxylic OH, Piperazine NH) | These groups can participate in hydrogen bonding with biological targets and contribute to aqueous solubility. |
| Hydrogen Bond Acceptors | 4 (Carboxylic C=O, Carboxylic OH, 2x Piperazine N) | The presence of multiple hydrogen bond acceptors further enhances its potential for interaction with water and biological macromolecules. |
Spectroscopic Profile
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include:
-
Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm corresponding to the phenyl ring.
-
Piperazine Protons: A series of broad signals between δ 2.5-3.5 ppm for the -CH₂- groups of the piperazine ring.
-
Methine Proton: A singlet or doublet around δ 4.0-4.5 ppm for the chiral proton (-CH(Ph)-).
-
N-H and O-H Protons: Broad, exchangeable signals.
¹³C NMR Spectroscopy: Expected signals would include aromatic carbons between δ 125-140 ppm, piperazine carbons around δ 45-55 ppm, the methine carbon at approximately δ 60-70 ppm, and the carbonyl carbon downfield, likely above δ 170 ppm.
Mass Spectrometry: Under electrospray ionization (ESI) in positive mode, the most prominent ion would be the protonated molecule [M+H]⁺ at m/z 221.1285.[5] In negative mode, the deprotonated molecule [M-H]⁻ at m/z 219.1139 would be expected.[5] A characteristic fragmentation pattern would involve the loss of the carboxylic acid group.
Experimental Protocol: Reverse-Phase HPLC Method
A robust analytical method is crucial for purity determination and quantification. Based on methods for related piperazine-containing compounds, a standard reverse-phase HPLC-UV method can be established.[6][7]
Objective: To develop a method for the separation and quantification of 2-Phenyl-2-(piperazin-1-yl)acetic acid.
Instrumentation and Columns:
-
HPLC System with UV Detector (e.g., Waters Alliance e2695 with a 2998 PDA detector).[6]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm and 254 nm
-
Injection Volume: 10 µL
Method Validation Steps:
-
System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area and retention time should be <2%.
-
Linearity: Prepare a series of calibration standards and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Analyze samples with known concentrations to determine the method's accuracy and repeatability.
Caption: Workflow for the HPLC analysis of the target compound.
Pharmacological Context and Structure-Activity Relationships
While direct pharmacological data on 2-Phenyl-2-(piperazin-1-yl)acetic acid is scarce, the phenylpiperazine scaffold is a well-established pharmacophore, particularly for agents targeting the central nervous system (CNS).[8]
Potential Biological Targets
Based on extensive research into its analogs, this molecule could potentially interact with a range of biological targets:
-
Glycine Transporter 1 (GlyT-1): Derivatives of piperazinyl acetic acids are known to be potent inhibitors of GlyT-1, a target for schizophrenia treatment.[1]
-
Voltage-Gated Sodium Channels: N-phenylacetamide derivatives of phenylpiperazine have shown anticonvulsant activity, with some binding to voltage-sensitive sodium channels.[6][7]
-
Serotonin and Dopamine Receptors: The arylpiperazine motif is a classic component of ligands for various serotonin (5-HT) and dopamine (D₂) receptors, suggesting potential applications in treating depression and other psychiatric disorders.[9][10]
-
Antimicrobial and Anticancer Activity: Various piperazine derivatives have demonstrated broad biological activities, including antimicrobial, antifungal, and anticancer effects.[3][11]
The Role of Key Structural Moieties
-
The Phenyl Group: This lipophilic group is likely crucial for interactions with aromatic residues in binding pockets of target proteins, potentially through pi-pi stacking or hydrophobic interactions.
-
The Piperazine Ring: This versatile heterocycle is key to the molecule's physicochemical properties. Its basic nitrogens allow for salt formation, improving solubility, and can act as hydrogen bond acceptors. The piperazine ring is a common feature in many CNS-active drugs.
-
The Acetic Acid Moiety: The carboxylic acid group provides a strong hydrogen bond donor and acceptor and is ionized at physiological pH. This can be critical for anchoring the molecule within a binding site through ionic interactions or hydrogen bonds.
-
Stereochemistry: The presence of a chiral center at the α-carbon means that the two enantiomers could have significantly different pharmacological activities and potencies, a common phenomenon in drug action.
Considerations for Drug Development
Metabolic Stability and Potential Pathways
The metabolic fate of 2-Phenyl-2-(piperazin-1-yl)acetic acid can be predicted based on common metabolic pathways for related structures.
-
N-dealkylation: The piperazine ring is susceptible to N-dealkylation, which would open the ring or remove substituents.
-
Aromatic Hydroxylation: The phenyl ring is a likely site for hydroxylation by cytochrome P450 enzymes, typically at the para position.
-
Oxidation: The secondary amine of the piperazine ring can be oxidized.
-
Conjugation: The carboxylic acid group is a prime site for glucuronidation, a common phase II metabolic pathway that increases water solubility and facilitates excretion.
Caption: Potential metabolic pathways for the target compound.
Preliminary Safety and Toxicological Assessment
The toxicological profile of piperazine itself is well-documented. It has low acute toxicity but can cause neurotoxic effects at high doses, potentially through antagonism of GABA receptors.[12] Piperazine is also a known skin and respiratory sensitizer.[12] Derivatives of phenylpiperazine have been studied for their potential to enhance intestinal permeation, and substitutions on the phenyl ring can significantly impact their toxicity.[13] Any drug development program involving this scaffold would require careful toxicological screening.
Conclusion and Future Directions
2-Phenyl-2-(piperazin-1-yl)acetic acid represents a molecule with significant potential, stemming from the well-established pharmacological relevance of its constituent parts. The combination of a phenyl ring, a piperazine heterocycle, and a carboxylic acid creates a structurally interesting and versatile scaffold. While direct experimental data is limited, this guide has synthesized information from analogous compounds to provide a robust preliminary understanding of its properties.
Future research should focus on the chiral separation and individual pharmacological evaluation of its enantiomers. Experimental determination of its physicochemical properties, particularly pKa and solubility, is essential. Furthermore, in vitro ADME and toxicology studies would be necessary to validate the predictions made in this guide and to fully assess its potential as a drug discovery lead.
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